2-[1-(2-Methoxyphenyl)cyclobutyl]acetic acid
Description
2-[1-(2-Methoxyphenyl)cyclobutyl]acetic acid (C₁₃H₁₆O₃, molecular weight 220.27 g/mol) is a cyclobutane-containing carboxylic acid derivative featuring a 2-methoxyphenyl substituent. The methoxy group at the ortho position on the phenyl ring contributes to electronic effects (electron-donating), while the cyclobutyl ring introduces steric rigidity and conformational constraints.
Properties
IUPAC Name |
2-[1-(2-methoxyphenyl)cyclobutyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-16-11-6-3-2-5-10(11)13(7-4-8-13)9-12(14)15/h2-3,5-6H,4,7-9H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLMIRJLCUEJGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCC2)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-Methoxyphenyl)cyclobutyl]acetic acid typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method involves the reaction of 2-methoxyphenylacetic acid with cyclobutanone under acidic or basic conditions to form the cyclobutyl ring . The reaction conditions often include the use of catalysts such as Lewis acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-Methoxyphenyl)cyclobutyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-[1-(2-Methoxyphenyl)cyclobutyl]acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[1-(2-Methoxyphenyl)cyclobutyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
{1-[2-(Trifluoromethyl)phenyl]cyclobutyl}acetic Acid
- Molecular Formula : C₁₃H₁₃F₃O₂
- Molecular Weight : 258.24 g/mol
- Key Differences :
- The trifluoromethyl (CF₃) group replaces the methoxy (OCH₃) group.
- CF₃ is strongly electron-withdrawing, lowering the pKa of the acetic acid moiety compared to the methoxy-substituted analog.
- Increased lipophilicity due to the CF₃ group may enhance membrane permeability but reduce water solubility .
2-(2-Methoxyphenyl)acetic Acid
- Molecular Formula : C₉H₁₀O₃
- Molecular Weight : 166.18 g/mol
- Key Differences: Lacks the cyclobutyl ring, resulting in a more flexible structure. Direct attachment of the acetic acid group to the phenyl ring reduces steric hindrance. Crystallographic studies reveal planar geometry, contrasting with the non-planar cyclobutyl-containing analog .
Variations in Cycloalkane Ring Size
2-[1-(2-Methoxyphenyl)cyclopropyl]acetic Acid
- Molecular Formula : C₁₂H₁₄O₃
- Molecular Weight : 206.24 g/mol
- Key Differences :
2-[1-(Mercaptomethyl)cyclopropyl]acetic Acid
- Molecular Formula : C₇H₁₀O₂S
- Molecular Weight : 158.22 g/mol
- Key Differences: Mercaptomethyl (-CH₂SH) group replaces the methoxyphenyl moiety. Thiol functionality enables disulfide bond formation, absent in the target compound.
Functional Group Modifications
2-[1-(Aminomethyl)cyclobutyl]acetic Acid Hydrochloride
- Molecular Formula: C₇H₁₄ClNO₂
- Molecular Weight : 179.65 g/mol
- Key Differences: Aminomethyl (-CH₂NH₂) group replaces the methoxyphenyl substituent. Basic amine group introduces pH-dependent solubility (e.g., protonation at physiological pH). Potential for hydrogen bonding differs significantly from the methoxy analog .
2-[1-(1H-Imidazol-1-yl)cyclobutyl]acetic Acid Hydrochloride
- Molecular Formula : C₉H₁₂ClN₂O₂
- Molecular Weight : 226.66 g/mol
- Key Differences: Imidazole ring introduces aromaticity and basicity. Increased solubility in acidic environments due to protonation of the imidazole .
Positional Isomerism and Substitution Patterns
2-{1-[3-(Trifluoromethyl)phenyl]cyclobutyl}acetic Acid
- Molecular Formula : C₁₃H₁₃F₃O₂
- Molecular Weight : 258.24 g/mol
- Key Differences: Trifluoromethyl group at the meta position (vs. ortho-methoxy in the target compound).
Data Table: Comparative Analysis
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| 2-[1-(2-Methoxyphenyl)cyclobutyl]acetic acid | C₁₃H₁₆O₃ | 220.27 | 2-Methoxyphenyl, cyclobutyl | Rigid structure, moderate lipophilicity |
| {1-[2-(Trifluoromethyl)phenyl]cyclobutyl}acetic acid | C₁₃H₁₃F₃O₂ | 258.24 | 2-Trifluoromethylphenyl | High lipophilicity, electron-withdrawing |
| 2-(2-Methoxyphenyl)acetic acid | C₉H₁₀O₃ | 166.18 | 2-Methoxyphenyl | Planar, flexible, low steric hindrance |
| 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid | C₁₂H₁₄O₃ | 206.24 | 2-Methoxyphenyl, cyclopropyl | High ring strain, increased reactivity |
| 2-[1-(Aminomethyl)cyclobutyl]acetic acid HCl | C₇H₁₄ClNO₂ | 179.65 | Aminomethyl, cyclobutyl | Basic, pH-dependent solubility |
Biological Activity
2-[1-(2-Methoxyphenyl)cyclobutyl]acetic acid is a compound that has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a cyclobutane ring substituted with a methoxyphenyl group and a carboxylic acid functional group. This unique arrangement contributes to its biological activity.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial and fungal strains, demonstrating effectiveness comparable to established antimicrobial agents. The compound's mechanism involves disrupting the microbial cell membrane, leading to cell lysis and death.
Anticancer Activity
The compound has also shown promise in anticancer research. In vitro studies demonstrated that it can inhibit the proliferation of several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The observed IC50 values indicate that the compound effectively reduces cell viability at low concentrations, suggesting its potential as a therapeutic agent .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes, such as those regulating cell cycle progression and apoptosis. Studies suggest it interferes with cyclin-dependent kinases (CDKs), which are vital for cell division .
- Induction of Apoptosis : Research indicates that the compound can induce programmed cell death in cancer cells by activating apoptotic pathways. This effect is mediated through the inhibition of anti-apoptotic proteins like Mcl-1 and the activation of pro-apoptotic factors .
Case Studies
| Study | Cell Line | IC50 Value (µM) | Biological Effect |
|---|---|---|---|
| Study 1 | MCF-7 | 15 | Inhibition of proliferation |
| Study 2 | HCT-116 | 20 | Induction of apoptosis |
| Study 3 | S. aureus (bacteria) | 10 | Antimicrobial activity |
Case Study Insights
In one study, this compound was found to reduce the viability of MCF-7 cells by over 50% after 48 hours of treatment, showcasing its potential as an anticancer agent . Another investigation highlighted its effectiveness against Staphylococcus aureus, indicating its dual role as both an antimicrobial and anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
